7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
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Overview
Description
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is a complex organic compound with a molecular weight of 297.78 g/mol. It is characterized by its unique spirocyclic structure, which includes a benzyl group attached to the nitrogen atom of the spirocyclic ring. This compound is often used in scientific research and various industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the benzyl group and the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is unique due to its spirocyclic structure and the presence of the benzyl group. Similar compounds include:
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione hydrochloride: This compound has a similar spirocyclic structure but lacks the carboxylic acid group.
7-[(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid: This compound has a tert-butoxycarbonyl group instead of the benzyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c17-14(18)13-9-16(8-12-4-2-1-3-5-12)10-15(13)6-7-19-11-15;/h1-5,13H,6-11H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKDVOAMBBYMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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